What is the structure and properties of Isopropenyl acetate
What is the structure and properties of Isopropenyl acetate
An In-depth Technical Guide to Isopropenyl Acetate (B1210297)
Introduction
Isopropenyl acetate (IPA) is a significant organic compound, recognized as the acetate ester of the enol tautomer of acetone (B3395972).[1][2] It is a colorless liquid with a characteristic fruity odor.[3][4] Commercially, it holds importance as the primary precursor to acetylacetone (B45752) and serves as a versatile reagent in organic synthesis.[1][2] Its utility extends to the preparation of other enol acetates and acetonides from diols.[1] This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of isopropenyl acetate, tailored for researchers, scientists, and professionals in drug development.
Structure and Identification
Isopropenyl acetate is characterized by a vinyl group attached to an acetate functionality. The presence of a reactive double bond and an ester group defines its chemical behavior and applications.[5]
Chemical Structure:
Identifiers:
| Identifier | Value |
| IUPAC Name | prop-1-en-2-yl acetate[6] |
| CAS Number | 108-22-5[1][6] |
| Molecular Weight | 100.12 g/mol [3][6] |
| Synonyms | 1-Methylvinyl acetate, 2-Acetoxypropene, Acetic acid isopropenyl ester[6][7] |
Physical and Chemical Properties
Isopropenyl acetate is a clear, colorless liquid.[3][6] It is less dense than water, and its vapors are heavier than air.[3][6]
Table 1: Physical Properties of Isopropenyl Acetate
| Property | Value | Reference(s) |
| Boiling Point | 97 °C | [1][6] |
| Melting Point | -92.9 °C | [1][6] |
| Density | 0.9090 g/cm³ at 20 °C | [1][6] |
| Refractive Index | 1.4001 at 20 °C | [6] |
| Vapor Pressure | 45.2 mmHg at 25 °C | [6] |
| Flash Point | 16 °C (60.8 °F) | [3][8] |
| Autoignition Temperature | 431 °C (808 °F) | [6] |
Table 2: Solubility of Isopropenyl Acetate
| Solvent | Solubility | Reference(s) |
| Water | Slightly soluble (3.25% by weight) | [6][7] |
| Ethanol | Soluble | [6][7] |
| Acetone | Soluble | [6][7] |
| Ethyl Ether | Very soluble | [6][9] |
| Propylene Glycol | Soluble | [7] |
Synthesis
The primary industrial method for preparing isopropenyl acetate is through the reaction of acetone with ketene.[1] This reaction is typically catalyzed by an acidic catalyst.[10]
Caption: Synthesis of Isopropenyl Acetate from Acetone and Ketene.
Reactivity and Applications
Isopropenyl acetate's reactivity is centered around its enol ester functionality, making it a valuable intermediate in various organic transformations.[4]
Key Reactions
-
Precursor to Acetylacetone : Upon heating over a metal surface, isopropenyl acetate rearranges to form acetylacetone, a widely used ligand and building block in coordination chemistry and organic synthesis.[1]
-
Enol Acetate Synthesis : It serves as an efficient reagent for converting ketones into their corresponding enol acetates.[1]
-
Transesterification : Isopropenyl acetate can undergo transesterification with alcohols, a reaction that can be catalyzed by various metal complexes, to produce other esters.[11][12]
-
Polymerization : The vinyl group in isopropenyl acetate allows it to act as a monomer or co-monomer in polymerization reactions, leading to the formation of polymers with tailored properties for applications in coatings and adhesives.[5][13][14]
Caption: Key Reactions and Applications of Isopropenyl Acetate.
Applications
-
Organic Synthesis : It is a key intermediate for producing fine chemicals, pharmaceuticals, and other specialty chemicals.[4][13] In drug development, it can be used as an intermediate for synthesizing anti-inflammatory or antibiotic drugs.[13]
-
Solvent : Due to its favorable solubility characteristics, it is employed as a solvent for cellulose, plastics, oils, and fats.[4][7][15]
-
Polymer Industry : It is used as a monomer to produce modified resins and polymers, enhancing properties like flexibility and adhesion in coatings and adhesives.[5][13]
-
Flavoring Agent : It is recognized as a food flavoring agent and is used in the preparation of fruit and rum essences.[13][16]
Experimental Protocols
General Protocol for Yttrium-Catalyzed Transesterification
This protocol describes a representative method for the acylation of a primary alcohol using isopropenyl acetate, catalyzed by an yttrium complex, based on procedures described in the literature.[12]
Objective : To synthesize an acetate ester from a primary alcohol and isopropenyl acetate.
Materials :
-
Primary alcohol
-
Isopropenyl acetate
-
Yttrium catalyst (e.g., Y₅(OⁱPr)₁₃O)
-
Anhydrous solvent (optional, as the reaction can often be run neat)
-
Standard glassware for inert atmosphere reactions
Procedure :
-
Preparation : Under an inert atmosphere (e.g., argon or nitrogen), a reaction flask is charged with the primary alcohol.
-
Catalyst Addition : A catalytic amount of the yttrium catalyst (e.g., 0.05–1 mol%) is added to the flask.
-
Reagent Addition : Isopropenyl acetate is added to the reaction mixture. The reaction can be performed without a solvent.
-
Reaction : The mixture is stirred at room temperature. Reaction progress is monitored by an appropriate analytical technique (e.g., TLC or GC).
-
Workup : Upon completion, the product is isolated. If performed neat, the product can often be purified directly by distillation or chromatography without an aqueous workup.
-
Purification : The crude product is purified by flash column chromatography or distillation to yield the pure acetate ester.
Caption: Workflow for a Catalyzed Transesterification Reaction.
Safety and Handling
Isopropenyl acetate is a highly flammable liquid and vapor.[3] It should be stored away from oxidizing agents and sources of ignition in a cool, dry, and well-ventilated area.[7][17] There is a warning of potential explosive polymerization.[6] Appropriate personal protective equipment, including gloves and safety goggles, should be used when handling this chemical to prevent skin and eye contact.[4]
References
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- 2. Isopropenyl acetate [himedialabs.com]
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- 4. Isopropenyl Acetate (108-22-5) | Chemical Product Exporter [chemicalbull.com]
- 5. nbinno.com [nbinno.com]
- 6. Isopropenyl acetate | C5H8O2 | CID 7916 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. chemicalbull.com [chemicalbull.com]
- 9. isopropenyl acetate [chemister.ru]
- 10. DE934825C - Process for the preparation of isopropenyl acetate - Google Patents [patents.google.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Metal-Catalyzed Acyl Transfer Reactions of Enol Esters: Role of Y5(OiPr)13O and (thd)2Y(OiPr) as Transesterification Catalysts [organic-chemistry.org]
- 13. zhishangchem.com [zhishangchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. guidechem.com [guidechem.com]
- 17. 108-22-5 CAS MSDS (Isopropenyl acetate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
